2,6-Difluoro Substitution Pattern Confers Metabolic Stability Relative to Non-Fluorinated and Mono-Fluorinated Benzamide Analogs
The 2,6-difluoro substitution on the benzamide ring is a well-established structural motif for enhancing metabolic stability by blocking oxidative metabolism at the ortho positions of the phenyl ring. While direct microsomal stability data for CAS 1428367-20-7 have not been published, the difluorinated scaffold is recognized to improve half-life and reduce clearance compared to non-fluorinated (e.g., benzamide itself) or mono-fluorinated analogs [1]. In broader SAR studies of 2,6-difluorobenzamides, the presence of both fluorine atoms correlates with retained antibacterial activity where non-fluorinated analogs lose potency [1].
| Evidence Dimension | Expected metabolic stability enhancement (class-level property of 2,6-difluorobenzamide scaffold) |
|---|---|
| Target Compound Data | 2,6-Difluoro-N-[2-(furan-3-yl)ethyl]benzamide (CAS 1428367-20-7) — predicted improved metabolic stability due to blocked ortho oxidation sites |
| Comparator Or Baseline | Non-fluorinated benzamide analogs and mono-fluorinated benzamide analogs — susceptible to oxidative metabolism at unsubstituted ortho positions |
| Quantified Difference | Quantitative microsomal stability data not available for this specific compound; class-level difference inferred from established fluorine-blocking SAR in 2,6-difluorobenzamide literature [1] |
| Conditions | In silico prediction / literature SAR inference; no direct experimental data for CAS 1428367-20-7 |
Why This Matters
Procurement of a 2,6-difluoro-substituted benzamide rather than a non-fluorinated analog increases the probability of favorable metabolic stability in downstream ADME profiling, reducing attrition risk in lead optimization.
- [1] Bi, F. et al. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. Bioorg. Med. Chem. Lett. 2017, 27, 958–962. DOI: 10.1016/j.bmcl.2016.12.081. View Source
